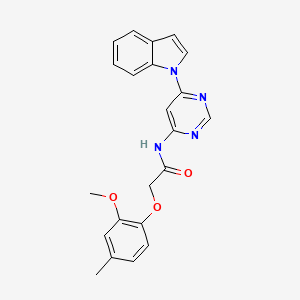
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide: is a complex organic compound featuring an indole moiety fused to a pyrimidine ring, and an acetamide group linked to a methoxyphenol moiety3-[3-(1H-INDOL-6-YL)BENZYL]PYRIDINE-2,3-DIAMINE - DrugBank Online
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core, followed by the introduction of the pyrimidine ring, and finally the attachment of the acetamide and methoxyphenol groups. Common synthetic routes may include:
Indole Synthesis: The indole core can be synthesized through Fischer indole synthesis or by cyclization of tryptamine derivatives.
Pyrimidine Formation: The pyrimidine ring can be constructed using reactions such as the Biginelli reaction or by cyclization of amidine and β-keto ester derivatives.
Acetamide and Methoxyphenol Attachment: The final steps involve the coupling of the indole-pyrimidine core with the acetamide and methoxyphenol groups, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, automated synthesis platforms, and the use of catalysts to improve yields and reduce by-products.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed on the indole or methoxyphenol moieties to introduce functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the acetamide group.
Substitution: Substitution reactions can be employed to replace hydrogen atoms on the indole or pyrimidine rings with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation Products: Hydroxylated indoles, quinones, and carboxylic acids.
Reduction Products: Reduced pyrimidines and amides.
Substitution Products: Halogenated indoles, alkylated pyrimidines, and substituted acetamides.
科学研究应用
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as antiviral, anti-inflammatory, and anticancer properties.
Medicine: It may be used in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The indole and pyrimidine rings can interact with various enzymes and receptors in biological systems.
Pathways: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.
相似化合物的比较
Indole Derivatives: Other indole derivatives with similar structures and biological activities.
Pyrimidine Derivatives: Compounds containing pyrimidine rings with various substituents.
Acetamide Derivatives: Acetamide compounds with different aromatic groups.
Uniqueness: This compound is unique due to its specific combination of indole, pyrimidine, and acetamide groups, which may confer distinct biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
N-(6-indol-1-ylpyrimidin-4-yl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-7-8-18(19(11-15)28-2)29-13-22(27)25-20-12-21(24-14-23-20)26-10-9-16-5-3-4-6-17(16)26/h3-12,14H,13H2,1-2H3,(H,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLOUDBGBCWFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
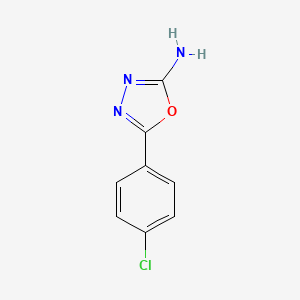
![[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2415131.png)
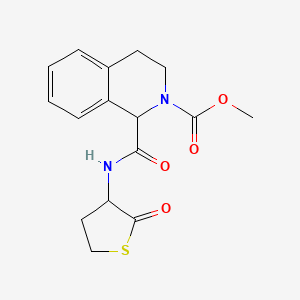

![ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2415135.png)
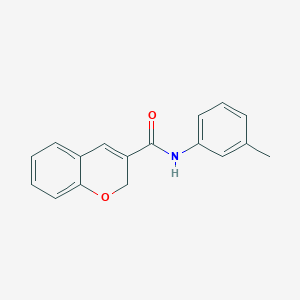

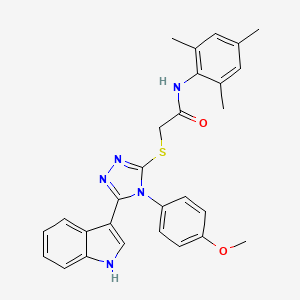
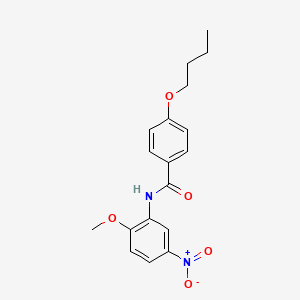
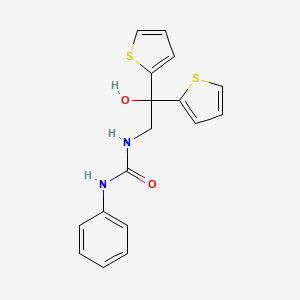
![2-(4-methoxyphenyl)-1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2415147.png)
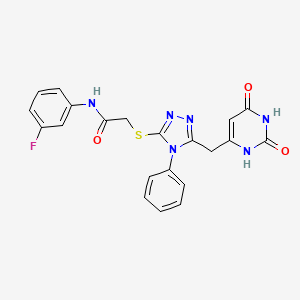
![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
![[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid](/img/structure/B2415152.png)
